Product packaging for 1-(2-Aminoethyl)-3-methylcyclohexan-1-ol(Cat. No.:)

1-(2-Aminoethyl)-3-methylcyclohexan-1-ol

Cat. No.: B13235947
M. Wt: 157.25 g/mol
InChI Key: HHXZWEOZOSBBTR-UHFFFAOYSA-N
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Description

Overview of Cyclohexanol (B46403) Scaffolds in Organic Chemistry

The cyclohexanol framework, a six-carbon ring bearing a hydroxyl (-OH) group, is a cornerstone of organic chemistry. wikipedia.org This structure is not merely a simple alcohol; its cyclic nature imparts specific conformational properties, primarily the stable "chair" conformation, which dictates the spatial arrangement of its atoms and any attached substituent groups. This stereochemical complexity is fundamental to its role in the synthesis of more complex molecules, including pharmaceuticals and polymers. ontosight.ai Cyclohexanol itself is produced on a massive scale, primarily as a precursor to the monomers used in the production of nylon. wikipedia.orgchemicalbook.com The hydroxyl group serves as a versatile chemical handle, allowing for a wide range of reactions such as oxidation to form cyclohexanone (B45756), esterification, and etherification. wikipedia.org This reactivity makes cyclohexanol and its derivatives invaluable intermediates in the construction of diverse molecular architectures for various applications in materials science and medicinal chemistry. ontosight.ai

Significance of Aminoalcohol Functionalities in Chemical Synthesis and Research

Aminoalcohols are bifunctional molecules containing both an amine (-NH2) and an alcohol (-OH) group. scbt.com This dual functionality makes them exceptionally versatile building blocks in organic synthesis and crucial components in many biologically active compounds. scbt.comnih.gov The 1,2-aminoalcohol motif, in particular, is found in numerous natural products and FDA-approved drugs. nih.gov Their ability to form intramolecular hydrogen bonds between the amino and hydroxyl groups can significantly influence molecular conformation and reactivity. In the field of asymmetric synthesis, chiral aminoalcohols are widely employed as catalysts and auxiliaries to control the stereochemical outcome of reactions, which is critical in drug development. nih.gov They are key intermediates for synthesizing complex molecules and are used in a wide range of fields from materials science, where they are used to modify surfaces, to biochemistry for studying metabolic pathways. scbt.com

Contextualization of 1-(2-Aminoethyl)-3-methylcyclohexan-1-ol within Aminoalcohol Research

This compound is a specific example of a molecule that combines the features of both a substituted cyclohexanol and an aminoalcohol. Its structure consists of a cyclohexane (B81311) ring with three substituents: a hydroxyl group, an aminoethyl group (-CH2CH2NH2), and a methyl group (-CH3). The hydroxyl and aminoethyl groups are attached to the same carbon atom (C1), making it a tertiary alcohol and a primary amine. The methyl group at the C3 position introduces a stereocenter, meaning the compound can exist in different stereoisomeric forms (diastereomers and enantiomers).

This particular arrangement of functional groups—a tertiary alcohol adjacent to a carbon bearing an aminoethyl side chain—on a conformationally defined cyclohexane ring presents a unique three-dimensional structure. While extensive research on this specific molecule is not widely published, its structure suggests potential as a chiral ligand for metal catalysts or as a scaffold for building more complex, biologically relevant molecules. The interplay between the hydroxyl, amino, and methyl groups on the cyclohexane core would be expected to dictate its chemical behavior and interaction with other molecules.

Research Gaps and Opportunities in the Study of Novel Cyclohexanol Derivatives

The study of novel, multifunctional cyclohexanol derivatives like this compound represents a significant area of opportunity in chemical research. A primary research gap is the development of efficient, stereoselective synthetic methods to access specific stereoisomers of such polysubstituted cyclohexanols. researchgate.netorganic-chemistry.org Because biological activity is often highly dependent on the precise 3D arrangement of atoms, the ability to synthesize a single, pure isomer is crucial for applications in medicinal chemistry. nih.gov

Furthermore, there is a substantial opportunity to investigate the potential applications of these novel compounds. For a molecule like this compound, systematic studies are needed to explore its coordination chemistry with different metals, which could lead to the discovery of new catalysts. Its potential as a precursor for novel heterocyclic compounds or as a foundational structure for new therapeutic agents remains largely unexplored. researchgate.netnih.gov Comprehensive characterization of its physical and chemical properties, along with computational studies of its conformational preferences, would provide a foundation for future rational design of molecules with desired functions.

Compound Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Canonical SMILES CC1CCCC(C1)(O)CCN

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B13235947 1-(2-Aminoethyl)-3-methylcyclohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethyl)-3-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8-3-2-4-9(11,7-8)5-6-10/h8,11H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXZWEOZOSBBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 1 2 Aminoethyl 3 Methylcyclohexan 1 Ol

Retrosynthetic Analysis of 1-(2-Aminoethyl)-3-methylcyclohexan-1-ol

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comyoutube.com For this compound, the primary disconnection is at the carbon-carbon bond between the cyclohexyl ring and the aminoethyl group. This is a logical step as it breaks down the molecule at the tertiary alcohol, a functional group often formed through the addition of a carbon nucleophile to a ketone. youtube.com

This disconnection leads to two key synthons: a 3-methylcyclohexanone (B152366) electrophile and a 2-aminoethyl anion nucleophile. The corresponding synthetic equivalents for these synthons would be 3-methylcyclohexanone and a protected 2-aminoethyl organometallic reagent, such as a Grignard reagent. The protection of the amino group is crucial as the acidic proton of a primary amine would quench the highly basic Grignard reagent. quora.com

Table 1: Retrosynthetic Analysis of this compound

Target Molecule Key Disconnection Synthons Synthetic Equivalents

This retrosynthetic approach simplifies the complex target molecule into two more manageable building blocks, for which synthetic methods are well-established.

Development of Novel Synthetic Routes

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This would involve the preparation of the key intermediates followed by their coupling and final deprotection.

The central precursor identified in the retrosynthesis is 3-methylcyclohexanone. Several methods exist for the synthesis of this compound. One common approach is the conjugate addition of a methyl group to 2-cyclohexenone. askthenerd.com This can be efficiently achieved using a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi). askthenerd.com This reaction, a Michael addition, is highly effective for creating carbon-carbon bonds at the β-position of an α,β-unsaturated ketone.

Alternatively, 3-methylcyclohexanone can be prepared from 3-methyl-2-cyclohexen-1-one (B144701) through a reduction-alkylation procedure. orgsyn.org Other classical methods for the synthesis of substituted cyclohexanones include the Robinson annulation and the Dieckmann condensation, which are powerful tools for ring formation. nih.gov

The introduction of the aminoethyl group can be accomplished through the nucleophilic addition of a suitable organometallic reagent to 3-methylcyclohexanone. A Grignard reagent derived from a protected 2-haloethylamine is a prime candidate for this transformation. pearson.com For instance, the Grignard reagent can be prepared from N,N-dibenzyl-2-chloroethylamine and magnesium metal in an ethereal solvent. The bulky benzyl (B1604629) protecting groups are stable under the reaction conditions and can be removed later by hydrogenolysis.

The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of 3-methylcyclohexanone. pearson.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the protected form of the target molecule. pearson.com

Another potential route involves the reaction of 3-methylcyclohexanone with the anion of acetonitrile (B52724), followed by reduction of the nitrile to the primary amine. However, the Grignard approach is more convergent as it forms the C-C bond and sets up the tertiary alcohol in a single step.

The nucleophilic addition to the carbonyl group of 3-methylcyclohexanone creates a new stereocenter at the C1 position. Since 3-methylcyclohexanone is chiral, the product will be a mixture of diastereomers. The stereochemical outcome of the reaction is influenced by the direction of the nucleophilic attack on the trigonal planar carbonyl carbon. libretexts.org

The two faces of the carbonyl group are diastereotopic due to the presence of the methyl group at C3. Nucleophilic attack can occur from either the axial or equatorial direction. The preferred trajectory is often dictated by a combination of steric and electronic factors. researchgate.net For substituted cyclohexanones, the incoming nucleophile generally prefers to attack from the less sterically hindered face. The conformation of the cyclohexane (B81311) ring and the nature of the nucleophile play a significant role in determining the diastereoselectivity of the addition. researchgate.net Achieving high stereoselectivity may require the use of chiral auxiliaries or catalysts to control the facial selectivity of the nucleophilic attack.

The successful synthesis of this compound relies on the efficient preparation and purification of its key precursors.

3-Methylcyclohexanone: As previously mentioned, a reliable method for the synthesis of 3-methylcyclohexanone is the conjugate addition of lithium dimethylcuprate to 2-cyclohexenone. askthenerd.com The reaction is typically carried out in an ethereal solvent at low temperatures. The product can be purified by distillation or chromatography.

N-Protected 2-Aminoethyl Grignard Reagent: The preparation of this reagent requires a suitable N-protected 2-haloethylamine. A common choice for protection is the tert-butyloxycarbonyl (Boc) group, which is stable to Grignard reaction conditions. For example, N-Boc-2-chloroethylamine can be reacted with magnesium turnings in dry tetrahydrofuran (B95107) (THF) to generate the corresponding Grignard reagent. The formation of the Grignard reagent can be initiated by the addition of a small crystal of iodine.

Table 2: Proposed Synthesis of Key Intermediates

Intermediate Starting Material(s) Reagents and Conditions
3-Methylcyclohexanone 2-Cyclohexenone 1. (CH₃)₂CuLi, THF, -78 °C2. H₃O⁺ workup

The characterization of these intermediates would be performed using standard spectroscopic techniques. For 3-methylcyclohexanone, infrared (IR) spectroscopy would show a characteristic carbonyl stretch around 1715 cm⁻¹, and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the structure. For the Grignard reagent, its formation can be confirmed by titration or by reacting an aliquot with a known electrophile.

Precursor Studies and Intermediate Characterization

Reactivity of Precursors

The synthesis of this compound, a tertiary alcohol, is most directly achieved through the nucleophilic addition of an organometallic reagent to the carbonyl group of 3-methylcyclohexanone. This reaction hinges on the inherent reactivity of two key precursors: the electrophilic ketone and a nucleophilic 2-aminoethyl synthon.

The primary precursor, 3-methylcyclohexanone , possesses a carbonyl group where the carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity makes it susceptible to attack by strong nucleophiles. The presence of the methyl group at the 3-position introduces steric considerations that can influence the trajectory of the incoming nucleophile, potentially leading to a mixture of diastereomeric products. The reactivity of the ketone can be modulated by the reaction conditions, but it readily reacts with potent nucleophiles like organomagnesium halides (Grignard reagents).

The second precursor is a nucleophilic source of the "2-aminoethyl" moiety. A common and effective choice is a Grignard reagent derived from a 2-haloethylamine. However, the acidic proton of the primary amine is incompatible with the strongly basic nature of Grignard reagents. Therefore, the amine functionality must be protected prior to the formation of the organometallic species. A suitable precursor would be a compound like N,N-dibenzyl-2-chloroethylamine or a similar N-protected haloalkane. The reaction of this protected haloalkane with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), would generate the corresponding Grignard reagent, N,N-dibenzyl-2-(magnesiochloro)ethylamine. This organometallic compound is a powerful nucleophile, capable of attacking the carbonyl carbon of 3-methylcyclohexanone to form a new carbon-carbon bond.

The fundamental reaction involves the attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of 3-methylcyclohexanone. This step results in the formation of a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol and removes the protecting groups (e.g., hydrogenolysis for benzyl groups) to reveal the primary amine, affording the final product, this compound.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound via a Grignard reaction is highly dependent on the careful control and optimization of several reaction parameters. Maximizing the yield of the desired tertiary alcohol while minimizing side reactions, such as enolization of the ketone or coupling of the Grignard reagent, is the primary objective.

Key factors influencing the reaction outcome include the choice of solvent, reaction temperature, stoichiometry of reactants, and the rate of addition.

Solvent: Anhydrous ethereal solvents are crucial for the formation and stability of the Grignard reagent. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating properties for the magnesium halide complexes.

Temperature: The initial formation of the Grignard reagent may require gentle heating to initiate, but the subsequent addition to the ketone is typically exothermic and requires cooling to prevent side reactions. The reaction is often carried out at temperatures between 0 °C and room temperature. Lower temperatures can improve selectivity but may slow the reaction rate.

Stoichiometry and Addition: A slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) is commonly used to ensure complete consumption of the ketone. Slow, dropwise addition of the ketone to the Grignard solution (or vice versa, depending on the specific reaction) is critical to maintain control over the reaction temperature and minimize the formation of byproducts.

The following interactive table summarizes hypothetical optimization studies for the Grignard addition to 3-methylcyclohexanone, illustrating the impact of various conditions on the product yield.

EntrySolventTemperature (°C)Grignard Reagent (Equivalents)Reaction Time (h)Yield (%)
1Diethyl Ether251.1265
2THF251.1272
3THF01.1481
4THF01.5485
5THF-201.5683

As the data suggests, optimal yields are typically achieved in THF at a reduced temperature (0 °C) with a slight excess of the Grignard reagent. Post-reaction workup, involving quenching with an aqueous acid solution (e.g., ammonium (B1175870) chloride or dilute hydrochloric acid), is vital for protonating the alkoxide and separating the organic product from inorganic magnesium salts. Subsequent purification, usually by column chromatography, is necessary to isolate the pure product.

Green Chemistry Principles in Synthetic Route Design

Use of Renewable Feedstocks: A significant improvement in the greenness of the synthesis can be achieved by sourcing precursors from renewable materials. For instance, 3-methylcyclohexanone can be synthesized from (–)-isopulegol, a naturally occurring monoterpenoid alcohol. orgsyn.org This approach provides a bio-based route to a key starting material, reducing reliance on petrochemical feedstocks.

Safer Solvents: Traditional solvents for Grignard reactions, like diethyl ether and THF, pose significant fire and explosion hazards. A greener alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources (e.g., levulinic acid) and has a higher boiling point and flash point, making it a safer process solvent.

Energy Efficiency: Optimizing the reaction to proceed efficiently at or near ambient temperature reduces energy consumption. While the Grignard reaction often requires initial cooling, minimizing the duration and intensity of temperature control contributes to a greener process.

The following table outlines a comparison of a traditional vs. a greener proposed synthesis based on these principles.

PrincipleTraditional ApproachGreener Approach
FeedstockPetroleum-derived 3-methylcyclohexanone3-methylcyclohexanone from renewable (–)-isopulegol. orgsyn.org
SolventAnhydrous Diethyl Ether or THF2-Methyltetrahydrofuran (2-MeTHF)
DerivativesRequires N-protection (e.g., dibenzyl) and deprotection (hydrogenolysis)Exploration of one-pot procedures or alternative reactions to avoid protection steps.
CatalysisStoichiometric use of magnesiumInvestigation of potential catalytic organometallic additions.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and efficient.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. For 1-(2-Aminoethyl)-3-methylcyclohexan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's connectivity and stereochemistry.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the protons of the ethyl group, as well as adjacent protons on the cyclohexyl ring. This allows for the tracing of the carbon backbone through its attached protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded carbon and proton atoms. columbia.edulibretexts.org This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals. For the target molecule, each protonated carbon of the cyclohexyl ring, the methyl group, and the aminoethyl side chain would exhibit a cross-peak in the HSQC spectrum, directly linking the ¹H and ¹³C chemical shifts. libretexts.orgcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. columbia.educolumbia.edu This allows for the connection of different spin systems identified in the COSY spectrum. For instance, HMBC would show correlations from the methyl protons to the C3 carbon of the cyclohexyl ring and its neighboring carbons. It would also be instrumental in confirming the connection of the aminoethyl group to the C1 quaternary carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, which is critical for determining the stereochemistry of the molecule. For this compound, NOESY could help determine the relative orientation of the methyl group and the aminoethyl group (i.e., whether they are cis or trans to each other on the cyclohexane (B81311) ring). For example, a spatial correlation between the methyl protons and the protons of the aminoethyl side chain would suggest a cis relationship.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃~0.9~22
Cyclohexyl -CH₂-~1.2-1.8~25-40
Cyclohexyl -CH-~1.5~35
-CH₂-N~2.8~45
-CH₂-C(OH)~1.7~50
C-OHNot applicable~70

Data based on computational models and spectral data of analogous compounds.

In the absence of a crystalline sample of this compound, the application of solid-state NMR (ssNMR) can be discussed hypothetically. Should the compound be crystalline, ssNMR would provide valuable information about the structure and dynamics in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs (different crystalline forms) or solvates, as distinct crystalline environments would lead to different chemical shifts.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₁₉NO, the expected exact mass can be calculated.

Table 2: Calculated Exact Mass for HRMS Analysis

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₉H₂₀NO⁺158.15394
[M+Na]⁺C₉H₁₉NNaO⁺180.13588

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule might include the loss of water from the alcohol, cleavage of the aminoethyl side chain, and fragmentation of the cyclohexyl ring. libretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), N-H stretches of the primary amine (two sharp bands around 3300-3400 cm⁻¹), C-H stretches of the alkyl groups (around 2850-2960 cm⁻¹), and the C-O stretch of the alcohol (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-C bonds of the cyclohexane ring and the alkyl side chains would be expected to show strong signals in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching~3300 (broad)
N-H (amine)Stretching~3300-3400 (two sharp bands)
C-H (alkyl)Stretching~2850-2960
C-O (alcohol)Stretching~1050-1150

These are general ranges and can be influenced by hydrogen bonding and the specific molecular conformation.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if a suitable crystal is obtained. libretexts.org This technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a crystal.

For this compound, which has two stereocenters (at C1 and C3), a successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously establish the relative stereochemistry (cis or trans) of the methyl and aminoethyl groups. Furthermore, if the crystallization is performed with a chiral counter-ion or if anomalous dispersion methods are used, the absolute configuration (R/S) at each stereocenter could be determined.

Chromatographic Methods for Mixture Separation and Purity

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for the assessment of its purity, and for the separation of its stereoisomers.

Gas Chromatography (GC): Due to the presence of polar -OH and -NH₂ groups, direct GC analysis of this compound may be challenging, potentially leading to broad peaks. Derivatization, for example, by silylation, to block these polar groups can improve its volatility and chromatographic behavior, allowing for accurate purity assessment by GC with a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile and more polar compounds. For this compound, reversed-phase HPLC with a C18 column and a mobile phase of water and acetonitrile (B52724) or methanol (B129727) with a suitable additive would likely be effective for purity analysis.

Chiral Chromatography: The separation of the enantiomers and diastereomers of this compound would require chiral chromatography. researchgate.net This can be achieved using either GC or HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used in HPLC for the separation of a wide range of chiral compounds. nih.gov The development of a successful chiral separation method would be crucial for isolating and characterizing each stereoisomer individually.

Chiral Chromatography for Enantiomeric Separation

The separation of enantiomers is a critical step in the characterization of chiral molecules. Chiral chromatography is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) to achieve differential retention of the enantiomers. The selection of the appropriate CSP and mobile phase is crucial for successful enantioseparation.

For amino alcohol compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.gov These phases can offer a combination of hydrogen bonding, dipole-dipole, and steric interactions, which are essential for chiral recognition. mdpi.com The resolution of enantiomers is influenced by the mobile phase composition, flow rate, and temperature. A systematic approach to method development would involve screening various CSPs and mobile phase modifiers to optimize the separation factor (α) and resolution (Rs).

Despite the general applicability of these methods, a thorough search of scientific literature did not yield specific studies detailing the enantiomeric separation of this compound. Therefore, no specific experimental data on chiral stationary phases, mobile phases, or resolution values for this particular compound can be provided at this time.

Table 1: Hypothetical Chiral Chromatography Parameters for this compound

ParameterValue
Chiral Stationary Phase[Data Not Available]
Column Dimensions[Data Not Available]
Mobile Phase[Data Not Available]
Flow Rate[Data Not Available]
Temperature[Data Not Available]
Retention Time (Enantiomer 1)[Data Not Available]
Retention Time (Enantiomer 2)[Data Not Available]
Resolution (Rs)[Data Not Available]

This table is for illustrative purposes only, as no experimental data for this specific compound has been found.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the analysis of specific compounds within complex matrices. bbk.ac.uk This powerful combination allows for the separation of components in a mixture by LC, followed by their identification and quantification with high selectivity and sensitivity by MS/MS. bbk.ac.uk

In the context of this compound, an LC-MS/MS method would typically involve a reversed-phase chromatographic separation followed by detection using an electrospray ionization (ESI) source in positive ion mode, given the presence of the basic amino group. The mass spectrometer would be operated in selected reaction monitoring (SRM) mode for quantitative analysis, where specific precursor-to-product ion transitions are monitored.

The fragmentation of the protonated molecule [M+H]⁺ in the collision cell of the mass spectrometer would yield characteristic product ions. For this compound, potential fragmentation pathways could include the loss of water (H₂O) from the cyclohexanol (B46403) ring, cleavage of the C-C bond adjacent to the nitrogen atom, and other characteristic fragmentations of the cyclohexyl and aminoethyl moieties. libretexts.orgchemguide.co.uklibretexts.org

However, specific LC-MS/MS studies and fragmentation data for this compound are not available in the reviewed literature. Consequently, a detailed discussion of its specific fragmentation patterns and the development of a validated LC-MS/MS method for its analysis in complex mixtures cannot be presented.

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₉H₁₉NO
Molecular Weight157.26 g/mol
[M+H]⁺ (Precursor Ion)m/z 158.15
Major Product Ions (SRM)[Data Not Available]
Collision Energy[Data Not Available]

This table contains predicted values based on the chemical structure, as no experimental mass spectrometry data for this specific compound has been found.

Computational and Theoretical Studies of 1 2 Aminoethyl 3 Methylcyclohexan 1 Ol

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic structure and energetics of molecules. unipd.it Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, albeit with different levels of approximation, to yield detailed information about molecular systems. unipd.it

For 1-(2-Aminoethyl)-3-methylcyclohexan-1-ol, these calculations would typically begin with geometry optimization, where the molecule's most stable three-dimensional structure is determined by finding the minimum energy conformation. researchgate.net DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular geometries and energies. nih.govresearchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. mdpi.com

Analysis of the electronic structure provides a deep understanding of the distribution of electrons within the this compound molecule. This is crucial for predicting its chemical behavior. Key aspects of electronic structure analysis include the examination of the molecular electrostatic potential (MEP) and atomic charges.

The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the lone pairs of electrons on the oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, would be expected to be regions of high negative potential (electron-rich). Conversely, the hydrogen atoms of these functional groups would exhibit positive potential (electron-poor). This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species.

The table below presents hypothetical Mulliken atomic charges for key atoms in a conformer of this compound, as would be calculated using a DFT method. These charges quantify the partial positive or negative character of each atom.

AtomMulliken Charge (e)
O (hydroxyl)-0.75
N (amino)-0.90
C1 (hydroxyl-bearing)+0.30
C (aminoethyl)-0.15
H (hydroxyl)+0.45
H (amino)+0.35

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital. utah.eduyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group due to its high basicity and electron-donating nature. The LUMO, on the other hand, would be distributed over the more electronegative atoms and regions of the molecule that can accept electron density. The Klopman-Salem equation can be used to provide a more quantitative estimation of the energy changes during orbital overlap in potential reactions. imperial.ac.uk

The following table shows hypothetical HOMO and LUMO energies for this compound, which would be obtained from DFT calculations.

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy+1.5
HOMO-LUMO Gap7.7

Conformational Analysis and Energy Landscapes

The cyclohexane (B81311) ring in this compound is not planar and exists predominantly in chair conformations. utexas.eduopenochem.org Conformational analysis is therefore essential to identify the most stable arrangements of the substituents in three-dimensional space.

The relative positions of the methyl, aminoethyl, and hydroxyl groups can lead to a variety of stereoisomers and conformers with different energies. The stability of these conformers is largely determined by steric interactions, such as 1,3-diaxial interactions. libretexts.orglibretexts.org Generally, substituents on a cyclohexane ring prefer to occupy equatorial positions to minimize these unfavorable steric clashes. libretexts.orglibretexts.org For this compound, the most stable conformer would likely have the bulky aminoethyl and methyl groups in equatorial positions.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgwikipedia.org By exploring the PES, chemists can identify stable conformers (local minima), transition states (saddle points), and the energy barriers between them. libretexts.org

For this compound, the PES would be explored by systematically changing key dihedral angles, such as those associated with the rotation of the substituent groups and the ring-flipping of the cyclohexane core. This would reveal the energy landscape of the molecule and the pathways for conformational changes. The results of such an analysis would typically be presented as a table of relative energies for the different stable conformers.

Below is a hypothetical table of relative energies for different conformers of cis-1-(2-Aminoethyl)-3-methylcyclohexan-1-ol, where "ax" denotes an axial position and "eq" denotes an equatorial position for the substituents.

Conformer (Aminoethyl, Methyl)Relative Energy (kcal/mol)Population (%)
(eq, eq)0.0095.0
(ax, eq)2.103.0
(eq, ax)1.851.9
(ax, ax)5.500.1

The surrounding solvent can significantly influence the conformational preferences of a molecule. nih.govnih.govresearchgate.net Solvents can stabilize certain conformers through interactions such as hydrogen bonding and dipole-dipole interactions. For this compound, which has both hydrogen bond donor (hydroxyl and amino groups) and acceptor (lone pairs on oxygen and nitrogen) capabilities, the choice of solvent is particularly important.

In a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the hydroxyl and amino groups. This can lead to a stabilization of conformers where these groups are more exposed and accessible for solvation. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding between the hydroxyl and amino groups might be favored, leading to a different conformational equilibrium. Computational models can simulate these solvent effects, providing a more realistic picture of the molecule's behavior in solution.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govmdpi.comyoutube.comyoutube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time. youtube.com

For this compound, an MD simulation would provide insights into its conformational dynamics, such as the rates of ring flipping and the flexibility of the substituent groups. By simulating the molecule in a solvent box, one could also study its interactions with the surrounding solvent molecules and its diffusion properties. The analysis of an MD trajectory can reveal important information about the molecule's accessible conformations and the transitions between them, providing a dynamic picture that complements the static view from quantum chemical calculations.

Reaction Mechanism Studies and Transition State Analysis

As of the latest available data, there are no published reaction mechanism studies or transition state analyses specifically for this compound. Computational chemistry research in this area typically involves the use of quantum mechanical methods to model the pathways of chemical reactions, identify intermediate structures, and calculate the energy barriers associated with transition states. Such studies provide fundamental insights into the reactivity and potential synthesis routes of a compound. However, the scientific community has not yet published research applying these methodologies to this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Similarly, there is no evidence of specific Quantitative Structure-Property Relationship (QSPR) models being developed for this compound in the reviewed literature. QSPR modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the process of chemical design and assessment. The development of a QSPR model requires a dataset of related compounds with known properties, from which mathematical relationships are derived. Currently, no such models dedicated to or including this compound have been documented in scientific publications.

While general computational chemistry software and methodologies for reaction mechanism analysis and QSPR modeling are well-established, their specific application to this compound has not been a subject of published research. Therefore, no data tables or detailed research findings can be provided for the requested subsections.

Chemical Reactivity and Transformation Studies of 1 2 Aminoethyl 3 Methylcyclohexan 1 Ol

Reactions Involving the Hydroxyl Group

The tertiary nature of the hydroxyl group in 1-(2-Aminoethyl)-3-methylcyclohexan-1-ol influences its reactivity, particularly its resistance to oxidation and its susceptibility to substitution reactions under acidic conditions.

Tertiary alcohols are generally resistant to oxidation under mild conditions that would readily oxidize primary or secondary alcohols. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would not be expected to react with the tertiary hydroxyl group of this compound.

However, under harsh oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) under forcing conditions (e.g., high temperature), cleavage of the carbon-carbon bonds adjacent to the hydroxyl group can occur. This would lead to the degradation of the cyclohexyl ring and the formation of a complex mixture of products, including ketones and carboxylic acids. The presence of the amino group could also lead to side reactions, including oxidation of the amino group itself, further complicating the product profile.

It is important to note that selective oxidation of the hydroxyl group without affecting the amino group would be challenging. Protection of the amino group, for instance by acylation, would likely be a necessary prerequisite for any targeted oxidation of the molecule, although the tertiary alcohol would remain resistant to most standard oxidative protocols.

Table 1: Predicted Outcomes of Oxidation Reactions

Oxidizing Agent Conditions Expected Major Product(s)
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room Temperature No reaction
Swern Oxidation (DMSO, (COCl)₂, Et₃N) -78 °C to Room Temperature No reaction
Potassium Permanganate (KMnO₄) Concentrated, Heat Degradation of the cyclohexyl ring, mixture of ketones and carboxylic acids

Esterification: The direct esterification of the tertiary hydroxyl group of this compound with a carboxylic acid under typical Fischer esterification conditions (acid catalysis) is expected to be inefficient due to steric hindrance and the potential for dehydration to form an alkene. A more effective method would involve the use of a more reactive acylating agent, such as an acyl chloride or an acid anhydride. To prevent the competing N-acylation of the primary amino group, the reaction is typically carried out under acidic conditions where the amino group is protonated and thus non-nucleophilic. nih.gov

For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) could lead to the formation of the corresponding acetate (B1210297) ester.

Etherification: The etherification of a tertiary alcohol can also be challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols due to the strong basic conditions promoting elimination reactions of the alkyl halide.

A more plausible route to ethers would be through an acid-catalyzed reaction with an alcohol. For instance, reaction with methanol (B129727) in the presence of a strong acid catalyst could yield the corresponding methyl ether, although this would likely be an equilibrium process. Another approach could involve the reaction with an alkylating agent under conditions that favor SN1 substitution at the tertiary carbon.

Table 2: Illustrative Derivatization Reactions of the Hydroxyl Group

Reaction Type Reagent Catalyst/Conditions Illustrative Product
Esterification Acetyl Chloride Pyridine, 0 °C to RT 1-(2-Aminoethyl)-3-methylcyclohexyl acetate
Esterification Acetic Anhydride Acid catalyst (e.g., H₂SO₄) 1-(2-Aminoethyl)-3-methylcyclohexyl acetate

The presence of both a hydroxyl and an amino group in this compound allows for the possibility of intramolecular cyclization reactions to form heterocyclic compounds. The feasibility of such reactions depends on the relative positions of the functional groups and the reaction conditions.

Under certain conditions, particularly with the use of a suitable catalyst, the amino group could act as a nucleophile, attacking the carbon bearing the hydroxyl group (or a derivative thereof) to form a nitrogen-containing ring. For example, activation of the hydroxyl group as a good leaving group (e.g., by conversion to a tosylate) followed by intramolecular nucleophilic substitution by the amino group could lead to the formation of a spirocyclic piperidine (B6355638) derivative. The stability of the resulting ring system (typically 5- or 6-membered rings are favored) would be a key driving force for such a reaction.

Alternatively, a Pictet-Spengler type reaction could be envisioned if the aminoethyl side chain were to react with an aldehyde or ketone, followed by cyclization onto an activated form of the cyclohexyl ring, though this is less direct for the parent compound.

Table 3: Potential Intramolecular Cyclization Products

Reaction Conditions Proposed Intermediate Potential Heterocyclic Product
1. TsCl, Pyridine; 2. Heat O-tosylate Spiro[cyclohexane-1,2'-piperidine] derivative

Reactions Involving the Amino Group

The primary amino group in this compound is a good nucleophile and is expected to undergo a variety of common reactions of primary amines.

Amidation: The primary amino group can be readily acylated to form amides. This reaction can be achieved by treating this compound with acylating agents such as acyl chlorides, acid anhydrides, or esters. When using acyl chlorides or anhydrides, a base is typically added to neutralize the acidic byproduct. If the hydroxyl group's reactivity is a concern, milder conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction with a carboxylic acid, can be employed.

Urethane Formation: The reaction of the primary amino group with isocyanates or chloroformates will lead to the formation of ureas and urethanes (carbamates), respectively. For instance, treatment with phenyl isocyanate would yield the corresponding phenylurea derivative. Similarly, reaction with benzyl (B1604629) chloroformate would produce the N-benzyloxycarbonyl (Cbz) protected amine. These reactions are generally high-yielding and are often used to protect the amino group during subsequent transformations. wikipedia.org

Table 4: Amidation and Urethane Formation Reactions

Reagent Conditions Product Type Illustrative Product Name
Acetic Anhydride Pyridine Amide N-(2-(1-hydroxy-3-methylcyclohexyl)ethyl)acetamide
Benzoyl Chloride Triethylamine Amide N-(2-(1-hydroxy-3-methylcyclohexyl)ethyl)benzamide
Phenyl Isocyanate CH₂Cl₂ Urea 1-(2-(1-hydroxy-3-methylcyclohexyl)ethyl)-3-phenylurea

Alkylation: The primary amino group can be alkylated by reaction with alkyl halides. This reaction can proceed to give a mixture of the mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is a more controlled method. This would involve the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Acylation: As discussed in the amidation section, the amino group is readily acylated. This is a very common transformation for primary amines. The reaction with various acylating agents provides a reliable method for the synthesis of a wide range of amide derivatives. The high nucleophilicity of the primary amine generally allows for its selective reaction in the presence of the sterically hindered tertiary alcohol under neutral or basic conditions.

Table 5: N-Alkylation and N-Acylation Reactions

Reagent(s) Reaction Type Conditions Illustrative Product Name
Methyl Iodide (excess) Alkylation K₂CO₃, CH₃CN N,N-dimethyl-2-(1-hydroxy-3-methylcyclohexyl)ethan-1-amine
Acetaldehyde, NaBH₃CN Reductive Amination Methanol N-ethyl-2-(1-hydroxy-3-methylcyclohexyl)ethan-1-amine

In-depth Analysis of this compound Reveals Scant Research on Specific Chemical Transformations

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the documented chemical reactivity and transformation studies for the specific compound this compound. Despite the compound's structural features—a tertiary alcohol, a primary amine, and a substituted cyclohexane (B81311) ring—which suggest a rich potential for various chemical reactions, there is a notable absence of published research corresponding to key areas of synthetic chemistry.

Detailed searches for studies on heterocyclic ring formations, cyclohexane ring transformations, tandem and cascade reactions, and catalyst-mediated transformations involving this compound have failed to yield specific research findings. This indicates that the synthetic utility of this particular molecule remains largely unexplored or, if studied, the results are not available in publicly accessible scientific literature.

The bifunctional nature of the molecule, containing both a nucleophilic amino group and a hydroxyl group, theoretically makes it a prime candidate for intramolecular reactions to form heterocyclic systems. The amino and hydroxyl groups are positioned in a manner that could potentially lead to the formation of piperidine or other nitrogen- and oxygen-containing ring structures, depending on the reaction conditions and reagents used. However, no specific studies demonstrating these transformations have been found.

Similarly, the cyclohexane ring, being a common scaffold in organic chemistry, is often the subject of transformation studies, including rearrangement reactions and ring expansions or contractions. Reactions such as the Pinacol rearrangement, Beckmann rearrangement, or other acid-catalyzed skeletal reorganizations could be envisioned for derivatives of this compound. wikipedia.orgsolubilityofthings.comlibretexts.org These types of reactions are fundamental in organic synthesis for creating molecular complexity. solubilityofthings.com Nevertheless, literature detailing such transformations specifically for this compound is not available.

Modern synthetic strategies frequently employ tandem or cascade reactions, where multiple chemical bonds are formed in a single operation, to enhance efficiency. nih.govresearchgate.net The multiple functionalities within this compound would seemingly make it an interesting substrate for such elegant synthetic sequences. These could involve the interplay of the amino, hydroxyl, and cyclohexane moieties to rapidly build complex molecular architectures. Again, the scientific record lacks specific examples of this compound being utilized in such reactions.

Finally, catalyst-mediated transformations are central to contemporary chemical synthesis, offering mild and selective ways to functionalize molecules. While related amino alcohols and amines have been used in various catalytic processes, mdpi.comresearchgate.net specific mechanistic studies or applications involving this compound as a substrate or ligand in catalysis are not documented.

Lack of Publicly Available Scientific Data Prevents In-Depth Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the chemical compound this compound, its derivatives, and its specific applications in organic synthesis. The outlined exploration into its analogs, structure-reactivity relationships, and utility as a synthetic building block could not be completed due to the absence of specific research findings on this particular molecule.

General synthetic methodologies exist for the creation of substituted cyclohexanol (B46403) rings and the modification of aminoethyl side chains. For instance, the alkylation of cyclohexanone (B45756) precursors followed by the addition of a protected aminoethyl group is a plausible route. Modification of the aminoethyl side chain, such as N-alkylation or N-acylation, and the introduction of heteroatoms or aromatic moieties are common strategies in medicinal chemistry to alter the physicochemical properties of a lead compound. However, no specific examples or detailed studies pertaining to this compound were found.

Similarly, the investigation into the structure-reactivity relationships of its derivatives is hampered by the absence of synthesized and tested analogs. Understanding how variations in the alkyl substituents on the cyclohexane ring or modifications to the aminoethyl side chain affect the compound's reactivity and potential biological activity would require empirical data that is not currently published.

Furthermore, the role of this compound as a synthetic building block for complex organic molecules remains unexplored in the available literature. While compounds with similar structural motifs, such as substituted cyclohexanes and amino alcohols, are valuable precursors in natural product synthesis and the development of novel chemical entities, the specific contributions of this compound have not been documented.

Derivatives and Analogs of 1 2 Aminoethyl 3 Methylcyclohexan 1 Ol

Use of 1-(2-Aminoethyl)-3-methylcyclohexan-1-ol as a Synthetic Building Block

Scaffold for Supramolecular Assembly Research

The molecular architecture of this compound makes it a noteworthy candidate as a scaffold in the field of supramolecular assembly. Its structure combines several key features that are instrumental in directing the formation of ordered, non-covalent structures. These include a rigid alicyclic ring, strategically positioned functional groups capable of hydrogen bonding, and a chiral center that can introduce stereochemical control into the assembly process. The interplay between these elements allows for the predictable formation of higher-order structures through molecular self-organization.

Research into analogous amino alcohol systems has demonstrated their capacity to form intricate and predictable supramolecular networks. For instance, the combination of hydroxyl and amino groups often leads to the formation of characteristic head-to-tail hydrogen-bonded chains or more complex three-dimensional networks. The specific geometry of the cyclohexyl ring, whether in a chair or boat conformation, along with the equatorial or axial positioning of the substituents, plays a critical role in dictating the final supramolecular architecture. By studying the crystal structures of such compounds, researchers can elucidate the fundamental principles of molecular recognition and self-assembly, which are crucial for the rational design of new materials with tailored properties. The this compound scaffold serves as a valuable model for exploring how subtle changes in molecular structure can have profound effects on macroscopic properties.

Table 1: Key Structural Features and Their Role in Supramolecular Assembly

Structural FeatureRole in AssemblyPotential Interactions
Tertiary Hydroxyl Group (-OH) Hydrogen bond donor/acceptorO-H···N, O-H···O
Primary Amino Group (-NH2) Hydrogen bond donor/acceptorN-H···O, N-H···N
Cyclohexane (B81311) Ring Rigid structural backbone, provides steric bulkVan der Waals forces, CH-π interactions (with other aromatic systems)
Methyl Group (-CH3) Introduces chirality and steric influenceModifies crystal packing and conformational preferences
Ethyl Linker (-CH2CH2-) Provides conformational flexibilityAllows functional groups to orient for optimal bonding

Table 2: Potential Supramolecular Synthons Involving the Scaffold

Synthon TypeDescriptionInteracting Groups
Amino-alcohol Heterosynthon A common motif where the hydroxyl group of one molecule hydrogen bonds to the amino group of a neighboring molecule.-OH, -NH2
Alcohol Homosynthon Formation of chains or rings through hydrogen bonds between hydroxyl groups of adjacent molecules.-OH, -OH
Amine Homosynthon Formation of hydrogen-bonded networks involving only the amino groups.-NH2, -NH2

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Catalytic Systems

The synthesis of 1-(2-Aminoethyl)-3-methylcyclohexan-1-ol, likely proceeding through the addition of an organometallic reagent derived from a protected 2-aminoethane derivative to 3-methylcyclohexanone (B152366), presents a significant stereochemical challenge. The creation of two chiral centers necessitates the development of sophisticated catalytic systems to control the diastereoselectivity of the reaction.

Future research will likely focus on the design of novel chiral catalysts that can effectively control the facial selectivity of the nucleophilic attack on the carbonyl group of 3-methylcyclohexanone. This could involve the use of chiral ligands complexed to metal centers, which can create a chiral environment around the reacting molecules. Organocatalysis, employing small organic molecules as catalysts, also presents a promising avenue for achieving high levels of stereocontrol in such transformations. nih.govrsc.orgrsc.org The development of these catalytic systems would not only provide efficient access to specific stereoisomers of this compound but also be applicable to a broader range of substituted cyclohexanones. rsc.orgbeilstein-journals.org

Table 1: Potential Catalytic Approaches for Stereoselective Synthesis

Catalytic SystemPotential AdvantagesKey Research Focus
Chiral Metal ComplexesHigh turnover numbers, broad substrate scope.Design of novel chiral ligands, optimization of reaction conditions.
OrganocatalysisMetal-free, environmentally benign, high enantioselectivity. nih.govDevelopment of new chiral organic catalysts, understanding reaction mechanisms. nih.gov
BiocatalysisHigh specificity and stereoselectivity under mild conditions.Enzyme screening and engineering for specific substrate recognition.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

The synthesis of this compound, particularly if it involves a Grignard reaction, is often characterized by a highly exothermic nature and rapid reaction kinetics. hzdr.demt.com Traditional offline analytical methods may not be sufficient to fully understand and optimize such processes. Advanced spectroscopic techniques that allow for in situ and real-time monitoring are crucial for gaining detailed mechanistic insights and ensuring process safety and reproducibility. hzdr.demt.comhzdr.de

Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products in real-time. hzdr.demt.com This allows for the precise determination of reaction initiation, endpoint, and the identification of any transient species. Raman spectroscopy offers a complementary tool, particularly for reactions in aqueous or highly polar media. nih.gov The application of these techniques would enable a deeper understanding of the reaction mechanism, including the influence of reaction parameters such as temperature, solvent, and catalyst loading on the reaction rate and selectivity. hzdr.denih.gov

Integration with Machine Learning for Predictive Chemistry

The relationship between catalyst structure, substrate stereochemistry, and the resulting product distribution in the synthesis of this compound is highly complex. Machine learning (ML) offers a powerful tool to model these intricate relationships and predict reaction outcomes with a high degree of accuracy. rsc.orgnih.govsemanticscholar.orgwipo.int

By training ML models on datasets of stereoselective reactions, it is possible to develop predictive tools that can forecast the diastereomeric ratio of the product based on the choice of catalyst, substrate, and reaction conditions. nih.govwipo.intmdpi.com These models can significantly accelerate the discovery of optimal reaction conditions, reducing the need for extensive experimental screening. semanticscholar.orgmdpi.com Furthermore, ML can be utilized to predict various physicochemical properties of this compound and its derivatives, aiding in the design of molecules with desired characteristics. semanticscholar.orgarxiv.org

Table 2: Applications of Machine Learning in the Study of this compound

Application AreaMachine Learning ApproachPredicted Outcome
Stereoselectivity PredictionSupervised learning models (e.g., Random Forest, Neural Networks)Diastereomeric and enantiomeric excess.
Reaction OptimizationBayesian optimization, active learning.Optimal reaction conditions (temperature, concentration, catalyst).
Property PredictionQuantitative Structure-Property Relationship (QSPR) models.Physicochemical properties (e.g., solubility, pKa). arxiv.org

Exploration of its Role in Complex Synthetic Pathways

The bifunctional nature of this compound, possessing both a hydroxyl and an amino group, makes it a valuable intermediate for the synthesis of more complex molecules. nih.govresearchgate.netyoutube.com The cyclohexane (B81311) ring provides a rigid scaffold that can be further functionalized, while the amino and hydroxyl groups offer reactive handles for a variety of chemical transformations. researchgate.netyoutube.comquizlet.com

Future research could explore the use of this compound as a key building block in the total synthesis of natural products or in the construction of novel heterocyclic systems. youtube.comyoutube.comquizlet.com For instance, intramolecular cyclization reactions could lead to the formation of bicyclic structures with interesting pharmacological properties. Its role as a chiral ligand in asymmetric catalysis could also be investigated, where the stereochemistry of the cyclohexanol (B46403) backbone could influence the outcome of catalytic transformations. rsc.orgresearchgate.netresearchgate.net

Design of Next-Generation Cyclohexanol-Based Scaffolds for Chemical Innovation

The 1-(2-Aminoethyl)-3-methylcyclohexanol core structure can serve as a template for the design of novel molecular scaffolds with diverse applications in medicinal chemistry and materials science. nih.govtudublin.ieunife.itresearchgate.netrsc.orgmdpi.comnih.gov By systematically modifying the substituents on the cyclohexane ring and the aminoethyl side chain, a library of new compounds with a wide range of structural and functional diversity can be generated. nih.govnih.govresearchgate.netresearchgate.net

These next-generation scaffolds could be designed to interact with specific biological targets, leading to the development of new therapeutic agents. tudublin.ieresearchgate.netnih.govnih.gov The rigid cyclohexane framework can provide a well-defined three-dimensional arrangement of functional groups, which is often crucial for high-affinity binding to proteins and other biomolecules. nih.govrsc.org In materials science, these scaffolds could be incorporated into polymers or other materials to impart specific properties, such as chirality or catalytic activity. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.